3-Methylfuro[2,3-c]pyridine CAS number
3-Methylfuro[2,3-c]pyridine CAS number
An In-depth Technical Guide to 3-Methylfuro[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of 3-Methylfuro[2,3-c]pyridine, including its synthesis, physicochemical properties, spectroscopic characterization, and significance as a scaffold in medicinal chemistry. It is designed to serve as a foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.
Executive Summary
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a range of biologically active compounds.[1] As a key analogue, 3-Methylfuro[2,3-c]pyridine (CAS No: 106531-57-1) represents a critical structural motif and a valuable synthetic intermediate for the development of novel therapeutics.[2] This guide delves into the essential technical aspects of this compound, offering a synthesis protocol grounded in established literature, a detailed analysis of its material properties, and an exploration of its applications, particularly its role as a pharmacophore in drug design. The methodologies and insights presented herein are intended to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their work.
The Furo[2,3-c]pyridine Core: A Scaffold of Significance
Heterocyclic compounds containing fused pyridine rings are cornerstones of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[3][4][5] The fusion of a furan ring to the pyridine core, as seen in the furo[2,3-c]pyridine system, creates a rigid, planar structure with a unique distribution of electron density. This arrangement is conducive to specific, high-affinity interactions with biological targets, making it a desirable scaffold for drug design.[3]
The importance of this particular heterocyclic system is exemplified by its presence in potent therapeutic agents. A notable example is the core structure within PNU-142721, a powerful inhibitor of the HIV-1 protease enzyme, highlighting the scaffold's potential in the development of antiviral agents.[1] The strategic placement of substituents, such as the methyl group at the 3-position, allows for the fine-tuning of steric and electronic properties, which can significantly influence molecular recognition and pharmacokinetic profiles.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical entity. The key identifiers and properties of 3-Methylfuro[2,3-c]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 106531-57-1 | [2] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 3-methylfuro[2,3-c]pyridine | N/A |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| Solubility | (Expected) Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | N/A |
Spectroscopic Signature Analysis
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, typically in the range of δ 7.0-8.5 ppm. The methyl group at the C3 position would appear as a sharp singlet further upfield, likely around δ 2.3-2.6 ppm.
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¹³C NMR: The carbon spectrum will display eight unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The methyl carbon signal will be found significantly upfield. Advanced 2D NMR techniques like COSY and HMBC would be essential for unambiguous assignment of all proton and carbon signals.[8]
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Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. Strong absorptions corresponding to C=C and C=N stretching within the heterocyclic system are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring would likely appear in the 1050-1250 cm⁻¹ range.[6]
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Mass Spectrometry (MS): Electron Impact (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 133. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the furan ring, providing further structural confirmation.[6]
Synthesis and Mechanistic Considerations
The synthesis of the parent furo[2,3-c]pyridine scaffold has been elegantly demonstrated and provides a robust foundation for producing substituted analogues like the 3-methyl derivative.[1][9] The strategy outlined by Chang and Tai (2011) involves the construction of the furan ring onto a pre-existing piperidinone core.[1]
Synthetic Workflow Overview
The following diagram illustrates a logical and field-proven workflow for synthesizing the furo[2,3-c]pyridine core, which serves as the immediate precursor to the target molecule.
Caption: Synthesis workflow for the Furo[2,3-c]pyridine core.
Detailed Experimental Protocol (Adapted from Chang & Tai, 2011)
This protocol describes the synthesis of the parent furo[2,3-c]pyridine (1), which can be subsequently functionalized. The synthesis of the 3-methyl derivative would involve starting with a suitably substituted precursor or a post-synthesis functionalization step.
Step 1: Synthesis of the Reduced Furo[2,3-c]pyridine Intermediate (6)
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Rationale: This crucial step involves the reductive cyclization of a lactone precursor to form the dihydrofuran ring. Diisobutylaluminium hydride (DIBALH) is the reducing agent of choice. Its bulky nature allows for the selective reduction of the lactone to the corresponding lactol, which, upon acidic work-up, readily dehydrates to form the stable furan ring system.
-
Procedure:
-
To a solution of the lactone intermediate (5) (1 equivalent) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add DIBALH (1.1 equivalents, typically as a 1.0 M solution in hexanes) dropwise at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 5 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of 2N HCl.
-
Extract the aqueous mixture with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (6).[1]
-
Purify the crude product by column chromatography on silica gel.
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Step 2: Aromatization to Furo[2,3-c]pyridine (1)
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Rationale: The final step is an aromatization to generate the fully conjugated heterocyclic system. This is achieved through an elimination reaction facilitated by a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is ideal for this purpose, as it effectively removes a proton to initiate the elimination cascade, leading to the stable aromatic product.
-
Procedure:
-
Dissolve the purified intermediate (6) (1 equivalent) in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK) (2.5 equivalents) to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After cooling to room temperature, add water to quench the reaction and dissolve the potassium salts.
-
Concentrate the mixture to remove the bulk of the THF.
-
Extract the aqueous residue with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product.[1]
-
Purify via column chromatography to obtain the final Furo[2,3-c]pyridine (1).[1]
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Applications in Drug Discovery
The utility of 3-Methylfuro[2,3-c]pyridine in drug discovery stems from its role as both a pharmacophore and a versatile synthetic building block. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, while the fused ring system provides a rigid scaffold to orient other functional groups for optimal target binding.[10]
Role as a Key Intermediate
The furo[2,3-c]pyridine core is a validated structural component in molecules targeting critical disease pathways.[1][11] Its most prominent application is as a precursor for HIV-1 protease inhibitors. The synthesis of complex molecules like PNU-142721 relies on the initial construction of this core, onto which further complexity and functionality are built.[1] Researchers can use 3-Methylfuro[2,3-c]pyridine to generate novel analogues of such inhibitors, where the methyl group can serve to probe steric pockets within the enzyme's active site or to block metabolic degradation, potentially improving the drug's pharmacokinetic profile.
Caption: Conceptual role of 3-Methylfuro[2,3-c]pyridine in drug development.
Conclusion
3-Methylfuro[2,3-c]pyridine is more than a mere chemical curiosity; it is a high-value scaffold with proven relevance in medicinal chemistry. Its robust synthesis and versatile structure make it an attractive starting point for the design of novel therapeutics. This guide has provided the core technical information—from its fundamental properties and CAS identifier to a detailed synthesis protocol and its conceptual application in drug discovery—to empower researchers to leverage this potent heterocyclic system in their quest for new and effective medicines. Future work will likely focus on developing more diverse and efficient synthetic routes to functionalized analogues and exploring their potential against a wider range of biological targets.
References
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Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889-1896. [Link]
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Yadav, V., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Retrieved January 12, 2026, from [Link]
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Reddy, G. S., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine. Retrieved January 12, 2026, from [Link].
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
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St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]
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St John, T. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
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Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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